Jak-IN-20
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Jak-IN-20 is a potent, orally active, broad-based Janus kinase inhibitor. It is capable of acting on Janus kinase 1 (IC50: 7 nM), Janus kinase 2 (IC50: 5 nM), and Janus kinase 3 (IC50: 14 nM) . This compound has excellent pharmacokinetic and anti-inflammatory activity in vivo .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Jak-IN-20 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed in the available literature .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. it is known that the production involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation .
化学反応の分析
Types of Reactions
Jak-IN-20 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds .
科学的研究の応用
Jak-IN-20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study Janus kinase signaling pathways.
Biology: Employed in cellular assays to investigate the role of Janus kinases in various biological processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new Janus kinase inhibitors and related compounds
作用機序
Jak-IN-20 exerts its effects by inhibiting the activity of Janus kinases. Janus kinases are cytosolic tyrosine kinases that regulate cytokine signal transduction by binding to cytokine receptors. This compound binds to the catalytic cleft of Janus kinases, preventing their activation and subsequent signal transduction through the Janus kinase-signal transducer and activator of transcription pathway .
類似化合物との比較
Similar Compounds
Similar compounds to Jak-IN-20 include:
- Abrocitinib
- Baricitinib
- Delgocitinib
- Fedratinib
- Filgotinib
- Oclacitinib
- Pacritinib
- Peficitinib
- Ruxolitinib
- Tofacitinib
- Upadacitinib
Uniqueness
This compound is unique due to its broad-based inhibition of Janus kinase 1, Janus kinase 2, and Janus kinase 3, along with its excellent pharmacokinetic and anti-inflammatory activity in vivo .
特性
分子式 |
C28H30FN7O2 |
---|---|
分子量 |
515.6 g/mol |
IUPAC名 |
N-(cyanomethyl)-4-[5-fluoro-2-[4-(4-morpholin-4-ylpiperidin-1-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C28H30FN7O2/c29-25-19-32-28(34-26(25)20-1-3-21(4-2-20)27(37)31-12-11-30)33-22-5-7-23(8-6-22)35-13-9-24(10-14-35)36-15-17-38-18-16-36/h1-8,19,24H,9-10,12-18H2,(H,31,37)(H,32,33,34) |
InChIキー |
OJWUERASKIACOC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1N2CCOCC2)C3=CC=C(C=C3)NC4=NC=C(C(=N4)C5=CC=C(C=C5)C(=O)NCC#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。